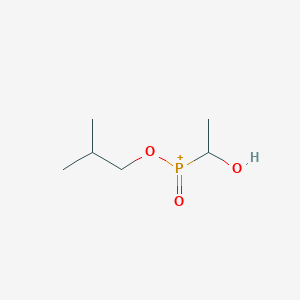
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a hydroxyethyl group, a methylpropoxy group, and an oxophosphanium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium typically involves the reaction of appropriate phosphine precursors with hydroxyethyl and methylpropoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the hydroxyethyl or methylpropoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
(1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological phosphorus metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism of action of (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-Hydroxyethyl)(2-methylpropoxy)oxophosphanium include:
- (1-Hydroxyethyl)(2-methoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-ethoxyethoxy)oxophosphanium
- (1-Hydroxyethyl)(2-propoxyethoxy)oxophosphanium
Uniqueness
What sets this compound apart from its analogs is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .
Properties
CAS No. |
88647-72-7 |
|---|---|
Molecular Formula |
C6H14O3P+ |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
1-hydroxyethyl-(2-methylpropoxy)-oxophosphanium |
InChI |
InChI=1S/C6H14O3P/c1-5(2)4-9-10(8)6(3)7/h5-7H,4H2,1-3H3/q+1 |
InChI Key |
MULIHDFBEQCULN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[P+](=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

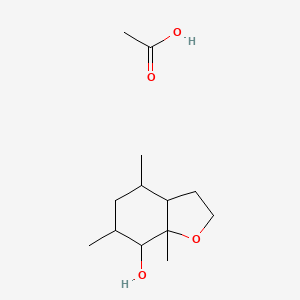
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
![2-Methyl-5-[(3-methylpent-1-yn-3-yl)oxy]pent-3-yn-2-ol](/img/structure/B14387224.png)
![3-methoxy-N-[(5-methyl-1H-imidazole-4-carbonyl)amino]benzenecarboximidoyl cyanide](/img/structure/B14387229.png)
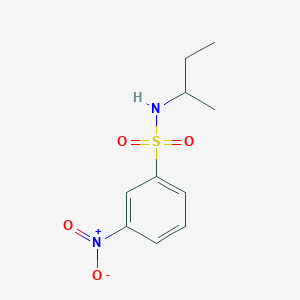
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14387233.png)
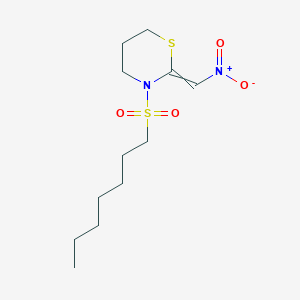

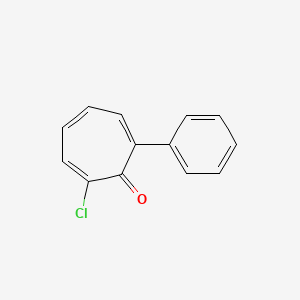
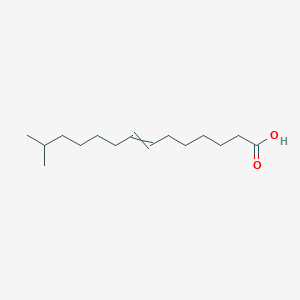
![5-Hydroxy-2',4',6'-trimethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14387258.png)
